molecular formula C8H14ClNO3 B072352 N-Chloroacetyl-dl-isoleucine CAS No. 1115-24-8

N-Chloroacetyl-dl-isoleucine

Cat. No.: B072352
CAS No.: 1115-24-8
M. Wt: 207.65 g/mol
InChI Key: HEZNGQNQHGVQLO-UHFFFAOYSA-N
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Description

N-Chloroacetyl-dl-isoleucine is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol It is a derivative of isoleucine, an essential amino acid, and is characterized by the presence of a chloroacetyl group attached to the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloroacetyl-dl-isoleucine typically involves the reaction of chloroacetyl chloride with dl-isoleucine in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Chloroacetyl chloride+dl-IsoleucineN-Chloroacetyl-dl-isoleucine+HCl\text{Chloroacetyl chloride} + \text{dl-Isoleucine} \rightarrow \text{this compound} + \text{HCl} Chloroacetyl chloride+dl-Isoleucine→this compound+HCl

Industrial Production Methods: In industrial settings, the production of chloroacetyl-dl-isoleucine may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-Chloroacetyl-dl-isoleucine can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield isoleucine and chloroacetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving chloroacetyl-dl-isoleucine are less documented, it is possible that the compound can participate in such reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines or alcohols can be used to replace the chloroacetyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of chloroacetyl-dl-isoleucine.

    Oxidation and Reduction:

Major Products Formed:

Scientific Research Applications

N-Chloroacetyl-dl-isoleucine has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to amino acid metabolism.

    Medicine: Investigated for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the production of specialized chemicals and materials

Comparison with Similar Compounds

Uniqueness: N-Chloroacetyl-dl-isoleucine is unique due to its combination of the chloroacetyl group with the essential amino acid isoleucine. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other related compounds.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNGQNQHGVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313491
Record name N-Chloroacetyl-dl-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-24-8
Record name 1115-24-8
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Record name N-Chloroacetyl-dl-isoleucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroacetyl-DL-isoleucine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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